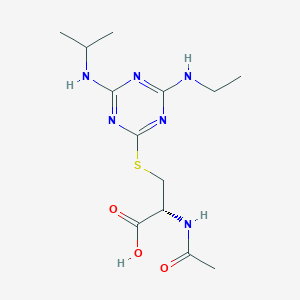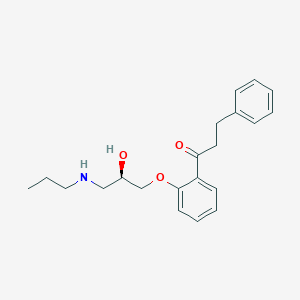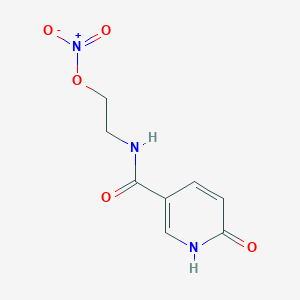
Atrazine mercapturate
概要
説明
Atrazine mercapturate is a chemical compound extensively utilized in diverse scientific research applications . It is a metabolite of the herbicide atrazine . Derived from atrazine, a widely employed herbicide and pesticide, it has proven valuable in various scientific fields, including biochemistry and physiology .
Synthesis Analysis
Atrazine and its metabolites, including atrazine mercapturate, can be measured in urine using on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) and isotope dilution quantification . This method has good precision, extraction efficiencies, and relative recoveries .
Molecular Structure Analysis
The molecular formula of atrazine mercapturate is C13H22N6O3S . Its molecular weight is 342.42 g/mol . The IUPAC name for atrazine mercapturate is (2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid .
Chemical Reactions Analysis
Atrazine mercapturate is a metabolite of atrazine, which is a triazine herbicide . The formation of atrazine mercapturate involves the reaction of atrazine with glutathione, an endogenous tripeptide .
Physical And Chemical Properties Analysis
Atrazine mercapturate has a molecular weight of 342.42 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 9 rotatable bonds .
科学的研究の応用
Environmental Impact Assessment
Atrazine mercapturate is extensively used to assess the environmental impact of atrazine, a widely used herbicide. Studies have shown that atrazine and its metabolites, including Atrazine mercapturate, accumulate in surface and groundwater, often exceeding permissible limits . This compound helps researchers track the degradation products of atrazine and understand their long-term effects on ecosystems.
Water Purification Techniques
Research has explored the use of Atrazine mercapturate in developing adsorptive removal techniques for atrazine from contaminated water . The compound’s interactions with various carbonaceous materials, such as activated carbon and biochar, are studied to improve the efficiency of water purification systems.
Human Health Risk Analysis
Atrazine mercapturate is instrumental in investigating the potential health risks posed by atrazine exposure . By studying the metabolite, scientists can better understand how atrazine affects human health and develop strategies to mitigate its harmful effects.
Enzyme Inhibition Studies
The compound is also used in enzyme inhibition studies to explore the metabolic pathways of atrazine . Understanding how Atrazine mercapturate interacts with enzymes can lead to the development of antidotes or treatments for atrazine poisoning.
Soil Contamination Research
Atrazine mercapturate aids in the study of soil contamination levels. Its presence in soil samples can indicate the extent of atrazine usage and its persistence in the environment, guiding agricultural practices and regulations .
Development of Detection Methods
Researchers utilize Atrazine mercapturate to develop sensitive detection methods for atrazine and its metabolites . These methods are crucial for monitoring water quality and ensuring compliance with environmental standards.
作用機序
Target of Action
Atrazine mercapturate, a metabolite of the herbicide atrazine, primarily targets the endocrine (hormonal) system . It has been suggested that atrazine is an endocrine disruptor, an agent that alters the natural hormonal system . In addition, it has been reported that atrazine mercapturate acts as an inhibitor of the enzyme acetylcholinesterase , a regulator of neurotransmission in the nervous system .
Mode of Action
The mechanism of action of atrazine mercapturate involves its role as an inhibitor of acetylcholinesterase . By binding to the enzyme’s active site, it impedes the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the nervous system .
Biochemical Pathways
Atrazine is metabolized in experimental animals and humans through successive N-dealkylation to deethylatrazine or deisopropylatrazine, and didealkylatrazine, followed by glutathione conjugation of atrazine and the above-listed metabolites, and then conversion to mercapturic acid derivatives such as atrazine mercapturate . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .
Pharmacokinetics
Atrazine is rapidly absorbed from the gastrointestinal tract, based on tissue distribution in case reports of atrazine ingestion and on plasma concentrations and urinary and fecal excretion in single-dose studies in rats . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .
Result of Action
The primary result of atrazine mercapturate’s action is the alteration of the endocrine system . Studies have suggested that atrazine exposure can result in delays or changes in pubertal development in experimental animal studies . In addition, atrazine exposure has been associated with increased risks for preterm delivery and intrauterine growth retardation .
Action Environment
Atrazine and its metabolites, including atrazine mercapturate, have been detected in surface water due to its widespread use worldwide . This may pose a threat to the health of aquatic animals . The detection of atrazine and its metabolites in ground and surface waters used for human consumption raises concern for adverse health effects, including cancer .
Safety and Hazards
Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .
将来の方向性
特性
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138722-96-0 | |
| Record name | Atrazine mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)











